molecular formula C25H32N4O2 B2726230 N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922556-49-8

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2726230
CAS RN: 922556-49-8
M. Wt: 420.557
InChI Key: JLEWJOUPNZCRQS-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O2 and its molecular weight is 420.557. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and related compounds have been explored in various catalytic processes. For example, a study by Chen et al. (2023) demonstrated the use of a similar ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, showing effective catalysis at relatively low temperatures and with diverse substrates (Chen et al., 2023).

Molecular Interaction Studies

Compounds structurally similar to this compound have been used in studies to understand molecular interactions. For instance, Shim et al. (2002) investigated the molecular interactions of a related compound with the CB1 cannabinoid receptor, contributing significantly to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Polymerization Studies

In the field of polymer science, this compound-related compounds have been utilized. A study by Kobayashi et al. (1999) focused on the polymerization of N,N-dialkylacrylamides, highlighting the versatility of these compounds in producing polymers with varied molecular weight distributions (Kobayashi et al., 1999).

Synthetic Organic Chemistry

The compound and its derivatives have been key in advancing synthetic organic chemistry. For example, Lim and RajanBabu (2011) used similar compounds in the synthesis of pyrrolidinoindolines, demonstrating innovative routes to synthesize molecules with complex structures (Lim & RajanBabu, 2011).

Inorganic Chemistry Applications

In inorganic chemistry, these compounds have been utilized in the synthesis of Schiff base complexes, as shown by Das et al. (2017). Their research explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, indicating the potential of these compounds in materials science and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-17-7-6-8-21(18(17)2)27-25(31)24(30)26-16-23(29-12-4-5-13-29)19-9-10-22-20(15-19)11-14-28(22)3/h6-10,15,23H,4-5,11-14,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEWJOUPNZCRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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